(3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone
Description
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone features a 3,4-dihydroquinoline scaffold linked via a methanone group to a 1-methylpyrazole moiety. This structure combines the planar aromaticity of quinoline derivatives with the heterocyclic flexibility of pyrazole, making it a promising candidate for pharmacological applications, particularly in kinase inhibition.
Key structural attributes:
- 3,4-Dihydroquinoline core: Provides a partially saturated bicyclic system, enhancing conformational flexibility compared to fully aromatic quinolines.
- Methanone linker: Facilitates planar orientation between the two rings, critical for target engagement in kinase inhibition.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-10-8-12(15-16)14(18)17-9-4-6-11-5-2-3-7-13(11)17/h2-3,5,7-8,10H,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTOYRSLHATIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone represents a unique structure that combines quinoline and pyrazole moieties. This combination has led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.26 g/mol. Its structure consists of a dihydroquinoline ring fused with a pyrazole ring, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoline and pyrazole frameworks. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested : Compounds were evaluated against A549 (lung), MCF7 (breast), SKOV3 (ovarian), and H460 (lung) cell lines.
- Mechanism of Action : The most potent compounds induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.85 | Apoptosis induction |
| Compound B | MCF7 | 1.81 | ROS generation |
| Compound C | SKOV3 | 3.32 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , with several studies reporting its effectiveness against various bacterial strains.
Key Findings:
- Bacterial Strains Tested : E. coli, P. aeruginosa, and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6.25 µg/mL to 32 µg/mL for different strains, indicating potent antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 6.25 |
| P. aeruginosa | 12.5 |
| S. aureus | 25 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds related to this structure have been investigated for additional biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Neuroprotective Properties : Compounds with similar structures have been studied for their neuroprotective effects against oxidative stress in neuronal cells .
Case Study 1: Anticancer Mechanism
A study on a quinoline derivative demonstrated that treatment led to significant morphological changes in cancer cells, indicative of apoptosis. The use of Annexin V/PE assay confirmed increased apoptosis rates after treatment with the compound .
Case Study 2: Antimicrobial Efficacy
In a comparative study, the compound was tested against standard antibiotics showing superior efficacy against MRSA strains compared to conventional treatments like cefixime and azithromycin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural deviations from the target compound:
Key Observations:
Substituent Position and Activity: Nitro (8c, 8d) and methoxy (10) groups on the quinoline ring may modulate electron density and steric effects, influencing binding to kinase active sites. Morpholino and piperidine substituents in 8c and 8d enhance solubility and hydrogen-bonding capacity, critical for mTOR inhibition .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
